molecular formula C16H17ClN2O4S B3890825 4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide

4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B3890825
M. Wt: 368.8 g/mol
InChI Key: NYTJCCIUQQWOGP-WOJGMQOQSA-N
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Description

4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The structure of this compound includes a chloro-substituted benzene ring, an ethoxy and methoxy-substituted phenyl ring, and a sulfonamide group, making it a complex molecule with potential biological activity.

Preparation Methods

The synthesis of 4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-chlorobenzenesulfonamide and 2-ethoxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide include other benzenesulfonamide derivatives such as:

  • 4-chloro-N-(2-chloroethyl)benzenesulfonamide
  • N-(4-chlorophenyl)benzenesulfonamide
  • 4-chloro-2-(phenylsulfonyl)aniline

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-3-23-16-9-6-14(22-2)10-12(16)11-18-19-24(20,21)15-7-4-13(17)5-8-15/h4-11,19H,3H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTJCCIUQQWOGP-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)OC)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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